molecular formula C16H18N2O4S2 B2966573 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 942011-06-5

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2966573
CAS No.: 942011-06-5
M. Wt: 366.45
InChI Key: HPZFPHBWYSESNC-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use only. This molecule incorporates two key pharmacophores: a 3-methylbenzenesulfonamide group and a 1,1-dioxidoisothiazolidine moiety. Sulfonamides are a well-established class of compounds known for their diverse biological activities. They have been extensively studied as antimicrobial agents and are also utilized as diuretics, anticonvulsants, and carbonic anhydrase inhibitors . The 1,1-dioxidoisothiazolidine (sultam) group is a prominent feature in modern drug discovery, often used to enhance physicochemical properties and contribute to biological activity. Compounds featuring this specific sultam group have been identified as key structural components in potent inhibitors of cyclin-dependent kinases (CDKs) . CDKs are critical regulators of the cell cycle, and their inhibition is a promising therapeutic strategy for various proliferative diseases . Research into structurally similar molecules has demonstrated their potential to inhibit CDK2, induce apoptosis (programmed cell death) in cancer cell lines, and show efficacy in models of diseases such as uterine myoma . The integration of the sulfonamide and sultam groups in a single molecule makes this reagent a valuable scaffold for developing novel biochemical probes. Researchers can utilize this compound in various applications, including enzyme inhibition assays, structure-activity relationship (SAR) studies, and cellular mechanism of action studies to explore new pathways in disease biology. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-5-2-8-16(11-13)24(21,22)17-14-6-3-7-15(12-14)18-9-4-10-23(18,19)20/h2-3,5-8,11-12,17H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZFPHBWYSESNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, particularly those involved in inflammation and cancer progression.
  • Cytokine Modulation : It exhibits properties that modulate cytokine production, which is essential for immune response regulation. This effect can be beneficial in treating inflammatory diseases and cancers .

Antitumor Activity

Research has indicated that compounds similar to this compound may possess antitumor properties. For example:

  • Case Study : A study evaluated a related sulfonamide compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed significant cytotoxicity with IC50 values ranging from 8.7 μM to 15.9 μM against different cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects:

  • In vitro Studies : Various assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing chronic inflammatory conditions .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds:

  • Acute Toxicity Studies : Initial toxicity studies indicated that the compound is relatively safe at lower concentrations but requires further evaluation at higher doses to determine its safety margin in vivo .

Research Findings Summary

Study Focus Findings Reference
Antitumor ActivitySignificant cytotoxicity against breast cancer cell lines
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines in macrophages
Toxicity ProfileRelatively safe at low concentrations; further studies needed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS (if available) Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl, 3-methylbenzenesulfonamide Not explicitly stated ~420–440* N/A High polarity (sulfone group), moderate lipophilicity (methyl group)
N-(4-(Benzothiazole-2-yl)phenyl)-3-methylbenzenesulfonamide (12) Benzothiazole, 3-methylbenzenesulfonamide C₂₀H₁₅N₃O₂S₂ 393.48 184–186 Lower melting point vs. halogenated analogs; Rf = 0.78
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034356-00-6) Propanamide, methylsulfonylphenyl, 1,1-dioxidoisothiazolidine C₂₀H₂₄N₂O₅S₂ 436.5 N/A Higher molecular weight due to propanamide chain; Smiles: CC(C(=O)Nc1cc(N2CCCS2(=O)=O)ccc1C)c1ccc(S(=O)(=O)C)cc1
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 951485-12-4) 3-Fluoro-4-methoxybenzenesulfonamide, methoxyphenyl C₁₇H₁₉FN₂O₆S₂ 430.5 N/A Fluorine and methoxy groups enhance electronic effects; Smiles: COc1ccc(S(=O)(=O)Nc2cc(N3CCCS3(=O)=O)ccc2OC)cc1F
N-(4-(Benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide (13) Benzothiazole, 3-nitrobenzenesulfonamide C₁₉H₁₃N₃O₄S₂ 419.46 232–235 Higher melting point due to nitro group; Rf = 0.83

*Estimated based on analogs.

Key Observations

Substituent Effects on Melting Points: Halogenated or nitro-substituted sulfonamides (e.g., compounds 9, 13 in ) exhibit higher melting points (268–271°C and 232–235°C, respectively) compared to methyl-substituted analogs (184–186°C for compound 12) . This trend suggests that polar groups (e.g., -NO₂, -Cl) enhance intermolecular forces, whereas alkyl groups (e.g., -CH₃) reduce crystalline stability. The target compound’s melting point is unreported, but its 1,1-dioxidoisothiazolidine group (a sulfone-containing ring) may elevate it relative to methyl-substituted benzothiazole analogs.

Electronic and Steric Modifications: The 1,1-dioxidoisothiazolidine group introduces a rigid, planar sulfone structure, contrasting with the benzothiazole or benzimidazole rings in other compounds . This difference could influence binding modes in biological targets, as sulfones are stronger hydrogen-bond acceptors than thiazole rings.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~420–440) is comparable to other sulfonamide derivatives but lower than CAS 2034356-00-6 (436.5), which includes a propanamide chain . Bulkier substituents (e.g., propanamide) may reduce solubility despite increasing molecular weight.

Synthetic Yields and Purification :

  • Yields for benzothiazole-based sulfonamides range from 39% (bromo-substituted) to 62% (methyl-substituted) , suggesting that electron-donating groups (e.g., -CH₃) improve reaction efficiency. The target compound’s synthetic pathway (unreported) may follow similar trends.

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